molecular formula C13H16ClN3O2 B6207875 methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride CAS No. 2703782-39-0

methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B6207875
CAS No.: 2703782-39-0
M. Wt: 281.7
InChI Key:
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Description

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, a cyano group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-cyano-5-(piperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-5-(piperidin-1-yl)benzoate
  • Methyl 2-cyano-5-(morpholin-1-yl)benzoate

Uniqueness

Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride involves the reaction of 2-cyano-5-(piperazin-1-yl)benzoic acid with methanol and hydrochloric acid to form the desired product.", "Starting Materials": [ "2-cyano-5-(piperazin-1-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-cyano-5-(piperazin-1-yl)benzoic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain the desired product, methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride." ] }

CAS No.

2703782-39-0

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.7

Purity

95

Origin of Product

United States

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